molecular formula C10H13ClFNO B2619193 Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride CAS No. 167694-42-0

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2619193
CAS No.: 167694-42-0
M. Wt: 217.67
InChI Key: DJJMVQYPMRSBFI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol. This compound is of interest due to its potential biological activity and various applications in scientific research.

Preparation Methods

The synthesis of Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(2-fluorophenyl)ethanoate with an appropriate amine under acidic conditions to form the carboximidate hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or the fluorophenyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has potential biological activity, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride can be compared with similar compounds such as:

  • Ethyl 2-(2-chlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(2-bromophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(2-iodophenyl)ethanecarboximidate hydrochloride These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJMVQYPMRSBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry hydrogen chloride gas (29.8 g, 0.817 mol) was bubbled through a solution of 2-fluorophenylacetonitrile (100 g, 0.743 mol) (Aldrich) in absolute ethanol (37.6 g, 0.817 mol) at 0° C. After uptake of hydrogen chloride was complete, the reaction was kept at 0° C. for 48 hours. The solid was triturated in ether (3×200 mL) and the white solid was collected by suction filtration. Drying for several days under vacuum in a desiccator containing sodium hydroxide pellets and phosphorus pentoxide gave 148 g (91%) of ethyl 2-(2-fluorophenyl)acetimidate hydrochloride, mp. 96°-99° C.; nmr (DMSO-d6)L δ11.58 (br s, 2H, NH2), 6.95-7.50 (complex multiplets, 4H, ArH), 4.40 (q, 2H, OCH2), 4.06 (s, 2H, CH2), 1.24 (t, 3H, CH3); ms: m/e 181 (M+), 162 (M-F+), 153 (M-C2H4 +), 136 (M-OEt+), 109 (C7H6F+).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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